molecular formula C18H29BClNO3 B13921334 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride

Cat. No.: B13921334
M. Wt: 353.7 g/mol
InChI Key: DWJDSCVONHHMPV-UHFFFAOYSA-N
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Description

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride is a complex organic compound that features a piperidine ring, a benzyl group, and a dioxaborolane moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the benzyl alcohol derivative, which is then reacted with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, hydrogen gas for reduction, and various oxidizing agents for oxidation. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H29BClNO3

Molecular Weight

353.7 g/mol

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]piperidine;hydrochloride

InChI

InChI=1S/C18H28BNO3.ClH/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-21-16-9-11-20-12-10-16;/h5-8,16,20H,9-13H2,1-4H3;1H

InChI Key

DWJDSCVONHHMPV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3CCNCC3.Cl

Origin of Product

United States

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